molecular formula C30H34N2O6S B11456026 Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11456026
M. Wt: 550.7 g/mol
InChI Key: LLIPPLASBXGYGV-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ethers, and carbamothioyl groups

Preparation Methods

The synthesis of Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the ethoxyphenyl and carbamothioyl groups. The final step involves the esterification of the benzoate moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester and ether groups can be hydrolyzed under acidic or basic conditions to yield corresponding acids and alcohols

Scientific Research Applications

Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-({2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C30H34N2O6S

Molecular Weight

550.7 g/mol

IUPAC Name

ethyl 4-[[2-[(4-ethoxyphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H34N2O6S/c1-5-36-23-13-9-22(10-14-23)31-30(39)32-16-15-21-17-27(34-3)28(35-4)18-25(21)26(32)19-38-24-11-7-20(8-12-24)29(33)37-6-2/h7-14,17-18,26H,5-6,15-16,19H2,1-4H3,(H,31,39)

InChI Key

LLIPPLASBXGYGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC

Origin of Product

United States

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